
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO2S It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide typically involves the sulfonation of 3,8-Dimethyl-5-(propan-2-yl)azulene. The process can be summarized as follows:
Starting Material: 3,8-Dimethyl-5-(propan-2-yl)azulene.
Sulfonation: The azulene derivative is treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, under controlled conditions to introduce the sulfonamide group at the 1-position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids, oxidized azulene derivatives.
Reduction: Reduced azulene derivatives, amines.
Substitution: Substituted azulene derivatives with various functional groups.
科学的研究の応用
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other azulene derivatives and studying their chemical properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.
Industry: Utilized in the formulation of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in inflammatory or microbial processes.
Interacting with Receptors: Affecting receptor-mediated signaling pathways that regulate inflammation and immune responses.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, immune response, and cell proliferation.
類似化合物との比較
Similar Compounds
Guaiazulene: A structurally similar azulene derivative known for its blue color and anti-inflammatory properties.
Azulene: The parent compound of azulene derivatives, characterized by its aromaticity and blue color.
3,8-Dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde: Another derivative with similar structural features but different functional groups.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to other azulene derivatives.
特性
分子式 |
C15H19NO2S |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H2,16,17,18) |
InChIキー |
JBKXNXHWYBXRPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
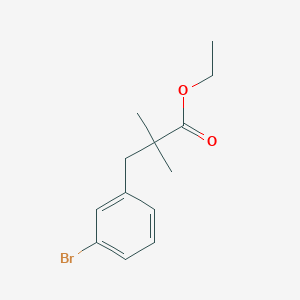

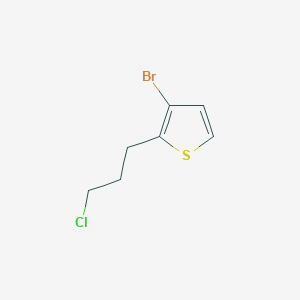
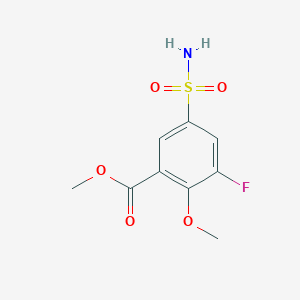
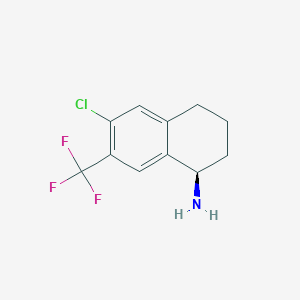
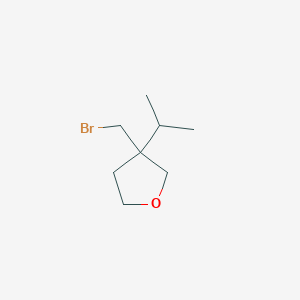
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)

